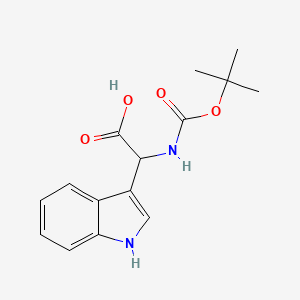

2-((tert-Butoxycarbonyl)amino)-2-(1H-indol-3-yl)acetic acid

Description

Propriétés

IUPAC Name |

2-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)10-8-16-11-7-5-4-6-9(10)11/h4-8,12,16H,1-3H3,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SORQKPVCWGOPQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CNC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373548 | |

| Record name | n-boc-2-(indole-3-yl)-dl-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58237-94-8 | |

| Record name | n-boc-2-(indole-3-yl)-dl-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 58237-94-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mécanisme D'action

Target of Action

N-Boc-(3-indole)glycine, also known as 2-((tert-Butoxycarbonyl)amino)-2-(1H-indol-3-yl)acetic acid, is a compound used in proteomics researchIt’s known that the compound is used for the protection of amino groups in various biologically active compounds.

Mode of Action

The compound operates by protecting the amino group in various compounds. The tert-butoxycarbonyl (Boc) group in the compound is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups. The Boc group is preferred in amino protection because of its stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis.

Biochemical Pathways

The compound plays a significant role in the synthesis of various biologically active compounds, where it helps in the protection and deprotection of functional groups.

Result of Action

The primary result of the action of N-Boc-(3-indole)glycine is the protection of the amino group in various compounds. This protection is crucial in the synthesis of various biologically active compounds.

Action Environment

The action of N-Boc-(3-indole)glycine can be influenced by various environmental factors. For instance, the compound has been shown to achieve excellent isolated yield in a short reaction time at room temperature under ultrasound irradiation and catalyst-free conditions. Furthermore, the compound is stable under room temperature conditions.

Activité Biologique

2-((tert-Butoxycarbonyl)amino)-2-(1H-indol-3-yl)acetic acid, also known as N-Boc-(3-indole)glycine, is a compound with significant implications in biochemical research and organic synthesis. Its structure features a tert-butoxycarbonyl (Boc) group, which serves as a protective group for the amino functionality, essential in various synthetic pathways. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C15H18N2O4

- Molecular Weight : 290.31 g/mol

- CAS Number : 58237-94-8

- Purity : Typically ≥ 95%

The primary role of this compound lies in its ability to protect amino groups during chemical reactions. The Boc group allows for selective reactions at other functional sites without interference from the amino group. Upon deprotection, the amino group can participate in further reactions, making this compound valuable in peptide synthesis and other organic transformations.

Biochemical Pathways

This compound is involved in several biochemical pathways:

- Peptide Synthesis : It is commonly used in the synthesis of peptides where the protection of amino groups is critical.

- Drug Development : Its derivatives have been explored for potential therapeutic applications, particularly in cancer and infectious diseases.

In Vitro Studies

Research has demonstrated that derivatives of this compound exhibit various biological activities:

- Antiviral Activity : Some derivatives have shown promise as inhibitors of viral proteases, crucial for viral replication. For instance, studies indicated that certain indole derivatives could inhibit the main protease of SARS-CoV-2, suggesting potential applications in antiviral drug development .

- Anticancer Properties : Compounds derived from indole structures are known for their anticancer properties. Research has indicated that modifications to the indole ring can enhance cytotoxicity against specific cancer cell lines .

- Neuroprotective Effects : Indole derivatives have been studied for neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Study 1: Antiviral Screening

A study evaluated the antiviral efficacy of various indole derivatives against SARS-CoV-2. Among these, a derivative of this compound demonstrated significant inhibition of viral replication in vitro, with an effective concentration (EC50) indicating promising therapeutic potential .

Case Study 2: Anticancer Activity

In a high-throughput screening assay, several compounds based on the indole scaffold were tested against multiple cancer cell lines. One derivative showed an IC50 value indicating potent cytotoxicity against breast cancer cells, highlighting its potential as a lead compound for further development .

Data Table: Biological Activity Summary

| Compound Name | Activity Type | Target/Pathway | EC50/IC50 Value |

|---|---|---|---|

| This compound | Antiviral | SARS-CoV-2 Main Protease | EC50 = 1364 nM |

| Indole Derivative A | Anticancer | Breast Cancer Cells | IC50 = 12 µM |

| Indole Derivative B | Neuroprotective | Neurodegenerative Pathways | IC50 = 25 µM |

Applications De Recherche Scientifique

Pharmaceutical Research

1.1 Drug Development

The compound's structure allows it to function as an amino acid building block in the synthesis of peptides and proteins. Its tert-butoxycarbonyl (Boc) protecting group is particularly useful for protecting the amine group during peptide synthesis, facilitating the formation of complex molecules.

1.2 Therapeutic Applications

Research indicates that derivatives of tryptophan, including 2-((tert-Butoxycarbonyl)amino)-2-(1H-indol-3-yl)acetic acid, can exhibit various biological activities:

- Antidepressant Effects : Tryptophan derivatives are known to influence serotonin levels in the brain, suggesting potential applications in treating depression and anxiety disorders.

- Anti-inflammatory Properties : Some studies have shown that indole derivatives can modulate inflammatory responses, indicating a possible role in developing anti-inflammatory drugs.

Biochemical Studies

2.1 Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, research has demonstrated that tryptophan analogs can inhibit tryptophan hydroxylase, an enzyme critical for serotonin synthesis. This inhibition could lead to therapeutic strategies targeting serotonin-related disorders.

2.2 Metabolic Pathway Investigation

Researchers utilize this compound to study metabolic pathways involving tryptophan. Understanding these pathways can lead to insights into various physiological processes and disease mechanisms.

Case Study 1: Peptide Synthesis

In a study focusing on peptide synthesis, researchers employed this compound as a starting material for synthesizing bioactive peptides. The Boc group allowed for selective deprotection under mild conditions, leading to high yields of the desired peptides with minimal side reactions .

Case Study 2: Antidepressant Activity

A clinical investigation assessed the antidepressant potential of tryptophan derivatives, including the compound . Results indicated that patients receiving treatments incorporating these derivatives showed significant improvements in mood and anxiety levels compared to control groups .

Méthodes De Préparation

Procedure:

Amination of Indole-Acetic Acid :

Boc Protection :

Key Data :

| Step | Reagents | Solvent | Yield | Source |

|---|---|---|---|---|

| Amination | NH₃, NaOH | THF/H₂O | 85% | |

| Boc Protection | (Boc)₂O, NaHCO₃ | H₂O/THF | 93% |

Friedel-Crafts Alkylation with Catalytic Asymmetric Induction

Dinuclear zinc-catalyzed Friedel-Crafts alkylation enables direct coupling of indoles with glycine derivatives (Sources):

Procedure:

Substrate Preparation :

- Ethyl 2-(4-methoxyphenylimino)acetate is used as the glycine precursor.

Catalytic Reaction :

Hydrolysis :

- The ester is hydrolyzed to the carboxylic acid using LiOH or NaOH.

Key Data :

| Catalyst | Temp (°C) | ee (%) | Yield | Source |

|---|---|---|---|---|

| Zn₂(Trost) | −20 | >99 | 85% | |

| None (thermal) | 25 | 0 | <10% |

Sonogashira Coupling and Cyclization

This one-pot method combines Sonogashira coupling and cyclization (Source):

Procedure:

Alkyne Formation :

- Ethynyloxazolidinone is coupled with 2-iodoindole via Sonogashira coupling (Pd/Cu catalyst).

Cyclization :

- The alkyne intermediate undergoes acid-mediated cyclization to form the indolylglycine skeleton.

Boc Protection :

- The amino group is protected post-cyclization using Boc anhydride.

Key Data :

| Step | Catalyst | Yield | Purity | Source |

|---|---|---|---|---|

| Coupling | Pd(PPh₃)₄/CuI | 78% | 95% | |

| Cyclization | HCl/MeOH | 82% | 90% |

Decarboxylation of Protected Precursors

Decarboxylation of Boc-protected indole-2-carboxylic acids offers a route to the target compound (Sources):

Procedure:

Synthesis of Indole-2-carboxylic Acid :

- Indole is carboxylated at the 2-position via Kolbe-Schmitt reaction.

Boc Protection and Decarboxylation :

Key Data :

| Substrate | Reagent | Temp (°C) | Yield | Source |

|---|---|---|---|---|

| Indole-2-COOH | (Boc)₂O | 100 | 75% | |

| Decarboxylation | HCOOH | 100 | 78% |

Comparative Analysis of Methods

Purification and Characterization

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-((tert-Butoxycarbonyl)amino)-2-(1H-indol-3-yl)acetic acid, and what key intermediates are involved?

- Methodological Answer : The compound is synthesized via multi-step routes involving:

- Esterification : Reaction of indole-acetic acid derivatives with ethanol under acidic catalysis (e.g., H₂SO₄) to form esters .

- Hydrazide Formation : Treatment with hydrazine hydrate to generate hydrazide intermediates, which are further functionalized with arylsulfonyl chlorides .

- Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group using Boc₂O in the presence of palladium catalysts, as seen in peptide synthesis protocols .

Q. How is this compound characterized spectroscopically, and what structural insights do these methods provide?

- Methodological Answer :

- FT-IR/Raman : Identifies functional groups (e.g., Boc carbonyl stretch at ~1700 cm⁻¹) and indole ring vibrations .

- NMR : ¹H and ¹³C NMR resolve stereochemistry and confirm Boc protection (e.g., tert-butyl protons at δ 1.4 ppm) .

- Theoretical Calculations : Density Functional Theory (DFT) optimizes molecular geometry and predicts electronic properties, aiding in reactivity analysis .

Q. What are the stability and storage recommendations for this compound under laboratory conditions?

- Methodological Answer :

- Stability : Stable at room temperature in dry, sealed containers. Avoid prolonged exposure to moisture or light .

- Incompatibilities : Reacts with strong acids/bases (e.g., hydrolysis of the Boc group) and oxidizing agents .

- Handling : Use fume hoods, nitrile gloves, and safety goggles to prevent inhalation or contact .

Advanced Research Questions

Q. What biological activities are associated with this compound, and what mechanistic pathways are implicated?

- Methodological Answer :

- Anti-inflammatory Effects : Modulates lipid-loaded cell inflammation via aryl hydrocarbon receptor (AhR) activation, as shown in murine models .

- Enzyme Inhibition : Acts as a scaffold for COX-2 inhibitors; structural analogs exhibit selective binding to catalytic domains .

- Metabolic Regulation : Disrupts tryptophan metabolism in renal tissues, suggesting potential in metabolic disorder research .

Q. How can researchers resolve contradictions in reported biological data, such as inconsistent efficacy across cell lines?

- Methodological Answer :

- Dose-Response Analysis : Perform IC₅₀ assays to quantify potency variations (e.g., differences in AhR expression levels across cell types) .

- Metabolic Profiling : Use LC-MS to identify metabolites that may antagonize or enhance activity in specific microenvironments .

- Computational Docking : Compare binding affinities to target proteins (e.g., COX-2) across structural analogs to rationalize discrepancies .

Q. What computational strategies are recommended to predict the reactivity of this compound in peptide coupling reactions?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate Boc deprotection kinetics under acidic conditions to optimize coupling efficiency .

- QM/MM Calculations : Model transition states for amide bond formation, focusing on steric effects from the indole moiety .

- ADMET Prediction : Use tools like SwissADME to assess solubility and permeability, critical for in vivo applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.